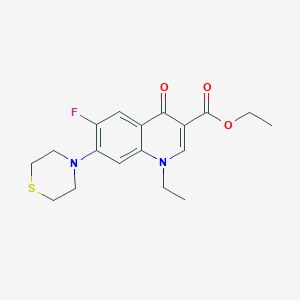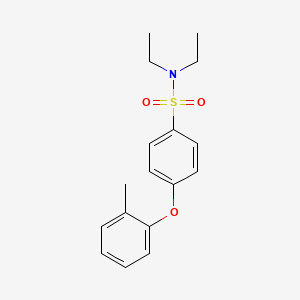
ethyl 1-ethyl-6-fluoro-4-oxo-7-(4-thiomorpholinyl)-1,4-dihydro-3-quinolinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinolone derivatives, similar to the compound of interest, often involves complex reactions including chlorination, deacetylation, and intramolecular cyclization reactions. For instance, the synthesis of ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylate, a key intermediate for tricyclic quinolones, highlights the crucial steps of chlorination and cyclization in quinolone synthesis (Matsuoka et al., 1997).
Molecular Structure Analysis
The molecular structure of quinolone derivatives is characterized by a bicyclic system containing a 4-oxoquinoline moiety. Structural elucidation often employs spectroscopic techniques, including X-Ray diffraction, to confirm the arrangement of atoms within the molecule. For example, the structure of related compounds has been confirmed through spectroscopic means, showcasing the importance of structural analysis in understanding the chemical behavior of these compounds (El-Abadelah et al., 2006).
Chemical Reactions and Properties
Quinolone derivatives undergo a variety of chemical reactions, reflecting their reactive nature. These reactions include nucleophilic substitutions, cyclocondensations, and reactions with various reagents to form different functionalized derivatives. The versatility in the chemistry of quinolones allows for the synthesis of a wide array of compounds with varying properties and potential applications (Zahra et al., 2007).
科学的研究の応用
Antibacterial Applications
A study highlighted the structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, demonstrating significant activities of these compounds against both Gram-positive and Gram-negative bacteria. This research suggests the potential of such compounds, including ethyl 1-ethyl-6-fluoro-4-oxo-7-(4-thiomorpholinyl)-1,4-dihydro-3-quinolinecarboxylate, in developing new antibacterial agents (Koga, Itoh, Murayama, Suzue, & Irikura, 1980).
Synthesis of Fluorinated Derivatives
Another research avenue involves the synthesis of new fluorinated derivatives of quinolinecarboxylic acids, where ethyl esters of variously substituted quinolinecarboxylic acids, including the subject compound, were synthesized. These compounds are of interest for their potential applications in medicinal chemistry and as intermediates in the synthesis of more complex molecules (Nosova, Sidorova, Lipunova, Mochul’skaya, Chasovskikh, & Charushin, 2002).
Development of Fused Heterocycles
Research has also been conducted on the synthesis of heterocycles fused to 4-oxoquinoline-3-carboxylic acid. These studies involve the preparation of various esters and carboxylic acids derived from ethyl 1,4-dihydro-4-oxo-quinolinecarboxylates, indicating the utility of the subject compound in the synthesis of heterocyclic compounds with potential biological activities (El-Abadelah, Zahra, Khanfar, El-Abadelah, Zeller, & Voelter, 2009).
Broad-Spectrum Antibacterial Activities
Moreover, specific derivatives of quinolinecarboxylic acids, including the ethyl 1-ethyl-6-fluoro variant, have been investigated for their broad-spectrum antibacterial activities. These studies have shown promising results, underscoring the potential of such compounds in the development of new antibacterial agents with high efficacy against a wide range of bacterial strains (Stefancich, Artico, Corelli, Massa, Panico, & Simonetti, 1985).
特性
IUPAC Name |
ethyl 1-ethyl-6-fluoro-4-oxo-7-thiomorpholin-4-ylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c1-3-20-11-13(18(23)24-4-2)17(22)12-9-14(19)16(10-15(12)20)21-5-7-25-8-6-21/h9-11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XADSQZGECRVVHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCSCC3)F)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5601546.png)

![(1S*,2S*)-2-{4-[4-(3-hydroxy-3-methylbutyl)benzyl]-1-piperazinyl}cyclohexanol](/img/structure/B5601551.png)

![tert-butyl 3-[4-(aminocarbonyl)-1-piperidinyl]-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B5601570.png)

![3-isobutyl-N-[1-(2-methylbenzyl)cyclopropyl]-5-isoxazolecarboxamide](/img/structure/B5601607.png)

![2-[(4-hydroxy-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N,N-dimethylacetamide](/img/structure/B5601621.png)
![2-[(5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5601632.png)
![(3R*,4R*)-4-ethyl-1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine-3,4-diol](/img/structure/B5601638.png)
![N-[(1R)-1,2-dimethylpropyl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5601645.png)
![methyl 2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carboxylate](/img/structure/B5601651.png)
![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-(1,3-benzoxazol-2-ylthio)acetamide](/img/structure/B5601652.png)